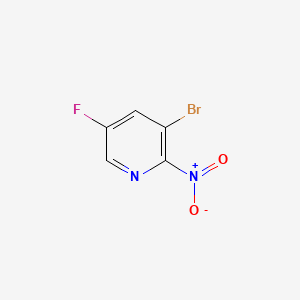

3-Bromo-5-fluoro-2-nitropyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABRVCGKZGKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258544-91-0 | |

| Record name | 3-bromo-5-fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 3-Bromo-5-fluoro-2-nitropyridine: Physicochemical Properties, Synthesis, and Analysis

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-fluoro-2-nitropyridine, a key heterocyclic building block utilized in medicinal chemistry and drug development. The document delineates its core physicochemical properties, offers detailed experimental protocols for its synthesis and purification, and outlines a robust analytical workflow for quality assurance. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in complex synthetic pathways.

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-2-nitropyridine

Halogenated and nitrated pyridines are foundational scaffolds in the synthesis of pharmacologically active molecules. The specific arrangement of bromo, fluoro, and nitro substituents on the pyridine ring of 3-Bromo-5-fluoro-2-nitropyridine imparts a unique reactivity profile, making it a highly valuable intermediate. The electron-withdrawing nature of the nitro and fluoro groups activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This trifunctional nature allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures essential for modern drug discovery programs.

This document serves as a senior-level guide, moving beyond a simple data sheet to explain the causality behind the compound's properties and the experimental choices for its handling and synthesis.

Chemical Identity and Core Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers for 3-Bromo-5-fluoro-2-nitropyridine are detailed below.

-

IUPAC Name: 3-Bromo-5-fluoro-2-nitropyridine

-

CAS Number: 1258544-91-0[1]

-

Molecular Formula: C₅H₂BrFN₂O₂[1]

-

Molecular Weight: 220.98 g/mol [1]

-

SMILES: O=cc(Br)c1)[O-]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties. It is important to note that while data for the specific CAS number 1258544-91-0 is limited, the properties listed are based on available data for close structural isomers and predictive models, providing a reliable reference for laboratory work.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a light yellow to yellow solid. | Based on analogous compounds like 2-fluoro-3-bromo-5-nitropyridine and 5-bromo-2-nitropyridine which are described as powders or crystals in this color range.[2][3][4] |

| Melting Point | Data not available. Predicted to be in the range of 60-150 °C. | The closely related isomer 2-Fluoro-3-bromo-5-nitropyridine has a melting point of 60-61.5 °C.[2][3] Another isomer, 5-Bromo-2-nitropyridine, melts at 148-150 °C.[4] |

| Boiling Point | Predicted: 265.4 ± 35.0 °C | Based on the predicted value for the isomer 2-Fluoro-3-bromo-5-nitropyridine.[2][3] |

| Solubility | Insoluble or slightly soluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). | This solubility profile is characteristic of halogenated nitroaromatic compounds.[2][3][4][5] |

| Density | Predicted: ~1.92 g/cm³ | Based on the predicted value for the isomer 2-Fluoro-3-bromo-5-nitropyridine.[2][3] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | Calculated for the isomer 5-Bromo-3-fluoro-2-nitropyridine, which is expected to be identical.[6] |

| LogP | 1.89 | Calculated for the isomer 5-Bromo-3-fluoro-2-nitropyridine, providing an estimate of lipophilicity.[6] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 3-Bromo-5-fluoro-2-nitropyridine is paramount. The following analytical techniques are essential for a comprehensive quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region (typically δ 8.0-9.0 ppm). These signals will appear as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. For the related isomer 2-bromo-5-fluoro-3-nitropyridine, reported ¹H NMR signals in CDCl₃ are at δ 8.52 (m, 1H) and 7.93 (m, 1H).[7]

-

¹³C NMR: The carbon spectrum will display five signals corresponding to the five carbons of the pyridine ring. The chemical shifts will be significantly influenced by the attached electronegative substituents.

-

¹⁹F NMR: A single resonance is expected, providing definitive evidence of fluorine incorporation. The coupling constants observed in the ¹H and ¹³C spectra will confirm its position at C5.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Expected Mass: 220.98 g/mol (for C₅H₂BrFN₂O₂)[1].

-

Isotopic Pattern: A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed, resulting in two major peaks (M and M+2) of nearly equal intensity. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high precision.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical intermediates.[8] A reversed-phase method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is typically employed. Purity is assessed by integrating the area of the main peak relative to the total peak area, with a specification of ≥98% being common for research and development applications.[8]

Caption: Workflow for analytical quality control.

Synthesis and Purification Protocols

The synthesis of substituted nitropyridines often involves multi-step sequences. Below is a representative, field-proven protocol adapted from the synthesis of a closely related isomer, which illustrates the core chemical transformations required.[7]

Representative Synthesis: Bromination of a Hydroxypyridine Precursor

This protocol describes the conversion of a 2-hydroxy-5-fluoro-3-nitropyridine precursor to the corresponding 2-bromo derivative, a common strategy in pyridine chemistry. The logic here is the robust conversion of a hydroxyl group to a bromide using a strong brominating agent like phosphorus oxybromide (POBr₃).

Caption: General workflow for synthesis and purification.

Experimental Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge the starting material, 2-hydroxy-5-fluoro-3-nitropyridine.

-

Reagent Addition: Under an inert atmosphere, add phosphorus oxybromide (POBr₃, ~3 equivalents). Then, carefully add a catalytic amount of N,N-dimethylformamide (DMF). Causality Note: DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with POBr₃, which is a more potent activating agent for the hydroxyl group conversion. Gas evolution may be observed and should be handled with care.[7]

-

Heating: Heat the reaction mixture to 110 °C and maintain for approximately 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC/MS) until the starting material is consumed.[7]

-

Work-up (Quenching): Cool the mixture to room temperature and then place the flask in an ice bath. Very slowly and carefully, add ice to the reaction mixture in portions. Trustworthiness Note: This step is highly exothermic and generates hydrogen bromide (HBr) gas. This must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract multiple times with ethyl acetate. The organic layers are combined.[7]

-

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), water, and finally, brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

Purification

High purity is essential for subsequent synthetic steps.[8]

-

Column Chromatography: The most common method for purification. A silica gel column is typically used with a solvent gradient system, such as ethyl acetate in hexane, to separate the desired product from impurities.

-

Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective method for final purification.

Safety, Handling, and Storage

As a senior scientist, ensuring a safe laboratory environment is non-negotiable. 3-Bromo-5-fluoro-2-nitropyridine and its isomers are classified as hazardous materials.

GHS Hazard Classification for 3-Bromo-5-fluoro-2-nitropyridine (CAS 1258544-91-0): [1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][9]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][10]

Conclusion: A Versatile Tool for Drug Discovery

3-Bromo-5-fluoro-2-nitropyridine is more than a simple chemical; it is a strategic tool for the synthesis of novel therapeutics. Its well-defined points of reactivity allow for precise and controlled molecular elaboration. By understanding its physical properties, mastering its handling and synthesis, and rigorously verifying its quality, researchers can confidently deploy this intermediate to accelerate the discovery of next-generation pharmaceuticals. This guide provides the foundational knowledge and practical insights necessary for its successful application.

References

-

Pipzine Chemicals. (n.d.). 2-fluoro-3-bromo-5-nitro pyridine. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Alchemist-chem Analysis. (2026, January 17). Optimizing Synthesis and Purity of 2-Bromo-5-fluoro-3-nitropyridine. Retrieved February 1, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. 2-FLUORO-3-BROMO-5-NITRO PYRIDINE | 1868-58-2 [m.chemicalbook.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Fluoro-3-Bromo-5-Nitropyridine | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivatives [pipzine-chem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

3-Bromo-5-fluoro-2-nitropyridine CAS number 1258544-91-0

The following technical guide is structured to provide an exhaustive analysis of 3-Bromo-5-fluoro-2-nitropyridine , a high-value heterocyclic intermediate. This document deviates from standard templates to prioritize the specific chemical logic, reactivity profiles, and application workflows relevant to medicinal chemistry and drug discovery.

CAS Number: 1258544-91-0 Role: Orthogonally Functionalized Heterocyclic Scaffold Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1][2]

Executive Summary

3-Bromo-5-fluoro-2-nitropyridine represents a "privileged scaffold" in modern drug discovery due to its dense, orthogonal functionalization.[1][2] It offers three distinct sites for chemical diversity, each reactive under specific, non-interfering conditions:

-

C2-Nitro Group: A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) or a precursor for reduction to a primary amine.[1][2]

-

C3-Bromine: A sterically constrained handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

-

C5-Fluorine: A metabolic blocker or a secondary site for nucleophilic attack under forcing conditions.[1][2]

This compound is particularly critical in the synthesis of kinase inhibitors (e.g., Tyrosine kinase) and USP7 inhibitors , where the pyridine ring serves as a bioisostere for phenyl rings, improving solubility and metabolic stability.[2]

Chemical Profile & Physical Properties[1][2][3]

| Property | Data | Note |

| Molecular Formula | C₅H₂BrFN₂O₂ | |

| Molecular Weight | 220.98 g/mol | |

| Appearance | Brown to off-white solid | Color depends on purity/oxidation |

| Melting Point | 68–72 °C (Typical) | May vary with polymorphs |

| Solubility | DCM, EtOAc, DMSO, DMF | Poor water solubility |

| Stability | Moisture sensitive (slow hydrolysis) | Store under inert atmosphere |

| Hazards | H302, H315, H319, H335 | Irritant, Acute Tox. 4 |

Synthetic Route: The "POBr₃ Protocol"[2]

The most robust synthesis of 3-Bromo-5-fluoro-2-nitropyridine avoids direct nitration of the halogenated pyridine, which often leads to inseparable regioisomers.[1][2] Instead, it utilizes the activation of a hydroxyl group.[2]

Core Synthesis Workflow

Precursor: 5-Fluoro-2-hydroxy-3-nitropyridine (CAS 136888-20-5) Reagent: Phosphorus Oxybromide (POBr₃) Catalyst: DMF (Vilsmeier-Haack type activation)[1][2][3]

Step-by-Step Protocol

-

Setup: In a dry, nitrogen-flushed reaction vessel, charge 5-fluoro-2-hydroxy-3-nitropyridine (1.0 eq).

-

Reagent Addition: Add POBr₃ (3.0 eq) in portions. Caution: Exothermic.[1][2]

-

Catalysis: Carefully add catalytic DMF (0.1 eq). Gas evolution (HBr/CO) may occur.[1][2][3]

-

Reaction: Heat the mixture to 110 °C for 3 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 159) and appearance of product (M+H 221/223).[2]

-

Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice/water slowly. Violent hydrolysis of excess POBr₃ will occur.[2]

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with sat.[1][2][3] NaHCO₃ (to remove HBr) and brine.[1][2]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 75–80%

Figure 1: Conversion of the hydroxy-nitro precursor to the target bromide using phosphorus oxybromide.[2][3]

Reactivity Landscape & Functionalization[2]

The true value of CAS 1258544-91-0 lies in its ability to undergo sequential, regioselective reactions.[2]

A. The C2-Nitro "Hotspot" (SNAr)

The nitro group at C2 is the most electrophilic site due to the combined electron-withdrawing effects of the ring nitrogen (alpha-position) and the C3-bromine/C5-fluorine atoms.[2]

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiolates.[1][2]

-

Regioselectivity: Displacement of -NO₂ occurs preferentially over displacement of -F or -Br.[1][2]

-

Application: Installing the core amine linker found in many kinase inhibitors.[1][2]

B. The C3-Bromine Handle (Cross-Coupling)

Once the C2 position is derivatized (or if the nitro group is preserved), the C3-bromine is an excellent partner for Palladium-catalyzed coupling.[2]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][2]

-

Sonogashira: Coupling with terminal alkynes.

-

Note: If performing Suzuki coupling before SNAr, the nitro group may interfere with oxidative addition or poison the catalyst.[2] It is generally recommended to displace or reduce the nitro group first .[2]

C. The C5-Fluorine (Metabolic Shield)

The fluorine atom is typically retained to block metabolic oxidation at the 5-position.[2] However, under forcing SNAr conditions (high temp, strong base), it can be displaced, particularly if the C2-nitro group is still present.[2]

Figure 2: Divergent reactivity pathways.[1][2] Pathway A (SNAr) and B (Reduction) are typically performed before Pathway C to avoid catalyst poisoning.[1][2]

Experimental Protocols

Protocol A: Regioselective SNAr (Displacement of Nitro)

Targeting: 2-Methoxy-3-bromo-5-fluoropyridine[1][2][4]

-

Dissolution: Dissolve 3-bromo-5-fluoro-2-nitropyridine (1.0 eq) in dry Methanol .

-

Base: Add Sodium Methoxide (1.1 eq, 25% in MeOH) dropwise at 0 °C.

-

Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

-

Workup: Quench with water. The product often precipitates.[1][2] If not, extract with DCM.[1][2]

-

Validation: NMR should show loss of the broad nitro-adjacent signals and appearance of a sharp methoxy singlet (~4.0 ppm).

Protocol B: Nitro Reduction to Aniline

Targeting: 2-Amino-3-bromo-5-fluoropyridine[1][2]

-

Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Conditions: Heat to reflux (80 °C) for 2 hours.

-

Filtration: Filter hot through Celite to remove iron oxides.[1][2]

-

Isolation: Concentrate filtrate. Neutralize with NaHCO₃.[1][2] Extract with EtOAc.[1][2][3]

-

Note: This intermediate is air-sensitive (oxidation of amine) and should be used immediately or stored under Argon.[1][2]

Case Study: USP7 Inhibitor Synthesis

In the development of covalent USP7 inhibitors, this scaffold serves as the electrophilic "warhead" precursor.[2]

-

Strategy: The C2-nitro is displaced by a piperidine or piperazine linker.[1][2]

-

Next Step: The C3-bromine is coupled via Suzuki reaction to a substituted phenyl ring.[1][2]

-

Outcome: The resulting molecule utilizes the pyridine nitrogen to H-bond within the ubiquitin-binding pocket, while the C5-fluorine modulates pKa and lipophilicity (LogD).[2]

Safety & Handling (GHS)[1][2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Specific Handling: The compound is a nitro-aromatic; while not explosive, it should not be subjected to extreme heat or shock.[2] Avoid contact with strong reducing agents (hydrazine) unless under controlled conditions.[1][2]

References

-

Synthesis of 2-Bromo-5-fluoro-3-nitropyridine via POBr3. ChemicalBook General Procedures. Retrieved from .[1][2]

-

Nucleophilic Substitution of the Nitro Group in Nitropyridines. Molecules (Basel, Switzerland).[1][2][5] 2006, 11(2), 130–133.[1][2][5] Retrieved from .[1][2]

-

Design and Synthesis of USP7 Inhibitors using Fluoronitropyridine Scaffolds. Journal of Medicinal Chemistry / NIH PMC.[1][2] Retrieved from .[1][2]

-

Suzuki-Miyaura Coupling of 3-Bromopyridines. TCI Chemicals Technical Guide.[1][2] Retrieved from .[1][2]

-

Safety Data Sheet: 3-Bromo-5-fluoro-2-nitropyridine. BLD Pharm.[1][2] Retrieved from .[1][2]

Sources

- 1. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-5-fluoro-2-nitropyridine, a key building block for pharmaceutical and agrochemical research. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the strategic considerations and practical execution of its synthesis. We will explore two primary plausible synthetic routes, grounded in established principles of pyridine chemistry, and provide detailed experimental protocols. The causality behind experimental choices, mechanistic underpinnings, and self-validating systems for each protocol are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

3-Bromo-5-fluoro-2-nitropyridine (CAS No. 1258544-91-0) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of its substituents—a bromine atom, a fluorine atom, and a nitro group on the pyridine core—offers a versatile platform for a wide array of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, and the nitro group is a precursor to an amino group, opening avenues for further derivatization.

The synthesis of this specific isomer, however, is not extensively documented in publicly available literature, necessitating a carefully designed synthetic strategy based on fundamental principles of electrophilic aromatic substitution on the electron-deficient pyridine ring. This guide will elucidate two logical and scientifically sound pathways for its preparation.

Proposed Synthetic Pathways: A Detailed Analysis

The synthesis of 3-bromo-5-fluoro-2-nitropyridine can be logically approached from a common precursor, 3-bromo-5-fluoropyridine. The key transformation is the regioselective introduction of a nitro group at the C2 position. We will explore two robust strategies to achieve this:

-

Pathway A: Direct nitration of 3-bromo-5-fluoropyridine.

-

Pathway B: Nitration of 3-bromo-5-fluoropyridine-N-oxide followed by deoxygenation.

Synthesis of the Key Precursor: 3-Bromo-5-fluoropyridine

A reliable method for the synthesis of 3-bromo-5-fluoropyridine starts from the readily available 3-amino-5-bromopyridine via a Balz-Schiemann reaction.[1]

Reaction Scheme:

Mechanism and Rationale: The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. The reaction proceeds through the formation of a diazonium tetrafluoroborate salt from the corresponding aniline derivative. Gentle heating of this salt leads to the release of nitrogen gas and boron trifluoride, with the concomitant formation of the aryl fluoride. The use of tetrafluoroboric acid is crucial as it serves as both the acid and the source of the fluoride ion.

Experimental Protocol: Synthesis of 3-Bromo-5-fluoropyridine [1]

-

Diazotization:

-

Dissolve 10.0 g (0.058 mol) of 3-amino-5-bromopyridine in 59 mL of 50% tetrafluoroboric acid at -10 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Slowly add a solution of 4.19 g (0.06 mol) of sodium nitrite in 13 mL of water dropwise, maintaining the temperature below -8 °C.

-

Stir the reaction mixture at -8 °C for 1 hour.

-

Add 150 mL of diethyl ether to precipitate the diazonium salt.

-

Collect the crude diazonium salt by filtration and wash with cold diethyl ether.

-

-

Fluorination:

-

In a separate flask, preheat 200 mL of toluene to 80 °C.

-

Add the crude diazonium salt in portions to the hot toluene. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, stir the reaction mixture at 90 °C for 1 hour.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

-

Work-up and Purification:

-

Suspend the residue in 150 mL of water and adjust the pH to 11 with a 32% sodium hydroxide solution.

-

Extract the aqueous phase three times with 200 mL of dichloromethane.

-

Combine the organic phases, wash with water, and dry over magnesium sulfate.

-

Concentrate the organic phase and purify the crude product by vacuum distillation (10 mbar, 35 °C) to afford 3-bromo-5-fluoropyridine as a colorless oil (yield: 55%).

-

Data Summary Table:

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| 3-amino-5-bromopyridine | 1. 50% HBF₄, NaNO₂2. Toluene, heat | 3-bromo-5-fluoropyridine | 55% | Colorless oil | [1] |

Workflow Diagram:

Caption: Synthesis workflow for 3-bromo-5-fluoropyridine.

Pathway A: Direct Nitration of 3-Bromo-5-fluoropyridine

Direct nitration of the pyridine ring is challenging due to its electron-deficient nature. However, with potent nitrating agents, this transformation can be achieved.

Regioselectivity Analysis: In the electrophilic nitration of 3-bromo-5-fluoropyridine, the incoming nitro group will be directed by the existing substituents and the pyridine nitrogen. Both bromine and fluorine are deactivating, ortho-, para-directing groups in benzene chemistry. In the pyridine ring, electrophilic substitution is generally favored at the 3- and 5-positions. In this case, these positions are already occupied. The pyridine nitrogen strongly deactivates the 2-, 4-, and 6-positions towards electrophilic attack. However, the 2- and 6-positions are the most likely sites for substitution due to the directing influence of the 3- and 5-halo substituents. Steric hindrance from the bromine at position 3 might slightly disfavor substitution at position 2 compared to position 6. However, the electronic effects are likely to be the dominant factor. Given the strong electron-withdrawing nature of the nitro group, its introduction is a difficult step. A common and effective method for the nitration of deactivated pyridines is the use of nitric acid in trifluoroacetic anhydride.[2][3]

Proposed Experimental Protocol: Direct Nitration

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-bromo-5-fluoropyridine (1.0 eq) in trifluoroacetic anhydride (10 vol).

-

Cool the solution to 0 °C in an ice bath.

-

-

Nitration:

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.

-

Adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate 3-bromo-5-fluoro-2-nitropyridine.

-

Workflow Diagram:

Caption: Direct nitration of 3-bromo-5-fluoropyridine.

Pathway B: Nitration via Pyridine-N-Oxide

An alternative and often more regioselective method for nitrating pyridines involves the formation of the corresponding N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.

Reaction Scheme:

Mechanistic Rationale: The N-oxide oxygen atom can donate electron density into the pyridine ring through resonance, activating the 2-, 4-, and 6-positions for electrophilic attack. In the case of 3-bromo-5-fluoropyridine-N-oxide, the 4-position is sterically accessible, but the electronic directing effects of the 3-bromo and 5-fluoro groups, in concert with the N-oxide, are expected to favor nitration at the 2- or 6-position. Studies on the nitration of 3,5-disubstituted pyridine N-oxides have shown that with a combination of a deactivating group (like bromo) and a moderately activating group (like methoxy), nitration occurs at the 2- (or 6-) position.[4] By analogy, the fluorine at the 5-position is expected to similarly direct the incoming nitro group to the 2-position. The final step involves deoxygenation of the N-oxide, which can be achieved using various reducing agents such as PCl₃ or PBr₃.

Proposed Experimental Protocol: N-Oxide Pathway

Step 1: N-Oxide Formation

-

Dissolve 3-bromo-5-fluoropyridine (1.0 eq) in glacial acetic acid (10 vol).

-

Add 30% hydrogen peroxide (3.0 eq) and heat the mixture at 70-80 °C for 12 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to obtain 3-bromo-5-fluoropyridine-N-oxide.

Step 2: Nitration of the N-Oxide

-

Add 3-bromo-5-fluoropyridine-N-oxide (1.0 eq) to a mixture of fuming nitric acid (5 vol) and concentrated sulfuric acid (5 vol) at 0 °C.

-

Slowly warm the reaction mixture to 90 °C and maintain for 4 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield 3-bromo-5-fluoro-2-nitropyridine-N-oxide.

Step 3: Deoxygenation

-

Dissolve 3-bromo-5-fluoro-2-nitropyridine-N-oxide (1.0 eq) in chloroform (10 vol).

-

Add phosphorus trichloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, then with water.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain 3-bromo-5-fluoro-2-nitropyridine.

Workflow Diagram:

Sources

commercial availability of 3-Bromo-5-fluoro-2-nitropyridine

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-nitropyridine for Researchers and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-2-nitropyridine has emerged as a critical building block in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the synergistic effects of the bromo, fluoro, and nitro substituents on the pyridine core, make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-2-nitropyridine, encompassing its commercial availability, synthetic routes, key applications in drug discovery, and essential safety and handling protocols. Designed for researchers, scientists, and professionals in drug development, this document aims to serve as a practical resource for leveraging this valuable compound in the pursuit of novel therapeutics.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic functionalization of this core structure is a cornerstone of modern drug design. 3-Bromo-5-fluoro-2-nitropyridine (CAS No. 929626-03-9) is a prime example of a highly functionalized pyridine derivative that offers multiple avenues for synthetic diversification.

The presence of a nitro group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the bromo and fluoro groups at the 3- and 5-positions, respectively, provide additional handles for cross-coupling reactions and further modifications. This trifecta of functional groups allows for a regioselective and stepwise elaboration of the pyridine core, enabling the construction of intricate molecular architectures. This guide will delve into the practical aspects of sourcing and utilizing this potent synthetic intermediate.

Commercial Availability

3-Bromo-5-fluoro-2-nitropyridine is readily available from a variety of commercial suppliers, catering to both small-scale research and larger-scale developmental needs. The purity of the commercially available material is typically high, often exceeding 97%, which is suitable for most synthetic applications. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Number | Purity | CAS Number |

| BLD Pharm | BD140081 | 97% | 929626-03-9 |

| A2B Chem | A2B34289 | 97% | 929626-03-9 |

| Biosynth | FD19597 | >97.0% (T) | 929626-03-9 |

| Combi-Blocks | QA-6209 | 97% | 929626-03-9 |

| PharmaBlock | PBN20121737 | 97% | 929626-03-9 |

| Chemspace | CSC074495537 | 97% | 929626-03-9 |

| Ambeed | A1011832 | 97% | 929626-03-9 |

| Anichem | ANi001-0010991 | 97% | 929626-03-9 |

| AstaTech | 56934 | 97% | 929626-03-9 |

| Chem-Impex | 38243 | >97% | 929626-03-9 |

Synthesis and Reaction Mechanisms

While commercially available, understanding the synthesis of 3-Bromo-5-fluoro-2-nitropyridine provides valuable insights into its reactivity and potential impurities. A common synthetic route involves the nitration of a suitably substituted pyridine precursor.

Illustrative Synthetic Protocol:

A prevalent method for the synthesis of 3-Bromo-5-fluoro-2-nitropyridine involves the nitration of 3-bromo-5-fluoropyridine. The electron-withdrawing nature of the halogen substituents directs the incoming nitro group to the 2-position.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-bromo-5-fluoropyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise while maintaining the internal temperature below 5°C.

-

Reaction Progression: The reaction mixture is stirred at low temperature for a specified duration, often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to yield the final product with high purity.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

-

Strong Acidic Medium: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Aqueous Workup: Quenching the reaction with ice water serves to both dilute the strong acid and precipitate the organic product, which has low solubility in aqueous media.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for 3-Bromo-5-fluoro-2-nitropyridine.

Applications in Drug Discovery

The strategic placement of the nitro, bromo, and fluoro groups on the pyridine ring makes 3-Bromo-5-fluoro-2-nitropyridine a powerful intermediate in the synthesis of various pharmaceutical agents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the C2 and C6 positions for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, which is a common strategy for building molecular complexity.

-

Cross-Coupling Reactions: The bromo substituent at the C3 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds.

-

Modulation of Physicochemical Properties: The fluorine atom at the C5 position can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

Exemplary Application in the Synthesis of a Kinase Inhibitor:

One notable application of 3-Bromo-5-fluoro-2-nitropyridine is in the synthesis of potent and selective kinase inhibitors. The following workflow illustrates a general strategy.

Caption: A generalized synthetic pathway for a kinase inhibitor.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-5-fluoro-2-nitropyridine is essential for its effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₅H₂BrFN₂O₂ |

| Molecular Weight | 220.98 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | 45-50 °C |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, J = 2.4 Hz, 1H), 8.10 (dd, J = 8.0, 2.4 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.2 (d, JCF = 265.6 Hz), 146.9 (d, JCF = 21.2 Hz), 141.6 (d, JCF = 5.0 Hz), 133.4 (d, JCF = 4.0 Hz), 118.9 (d, JCF = 4.0 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.2 |

Note: NMR data is representative and may vary slightly depending on the solvent and instrument.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-5-fluoro-2-nitropyridine.

-

Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information before use.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Bromo-5-fluoro-2-nitropyridine

Abstract

3-Bromo-5-fluoro-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the distinct electronic landscape of the pyridine ring, which is heavily influenced by the interplay of its three substituents: a nitro group, a bromine atom, and a fluorine atom. This guide provides an in-depth analysis of the electrophilic and nucleophilic sites within the molecule, offering a predictive framework for its reactivity. We will dissect the electronic contributions of each substituent, identify the primary sites for nucleophilic and electrophilic attack, and provide a validated experimental protocol to demonstrate its application in synthetic workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.

The Electronic Architecture of 3-Bromo-5-fluoro-2-nitropyridine

The pyridine ring is inherently an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom, which withdraws electron density from the carbocyclic framework. This foundational property renders the ring susceptible to nucleophilic attack and generally resistant to electrophilic aromatic substitution (EAS) compared to its benzene analog.[1][2] The reactivity of 3-Bromo-5-fluoro-2-nitropyridine is further modulated by the powerful electronic effects of its substituents.

-

The Nitro Group (-NO₂): Positioned at C2, the nitro group is one of the most potent electron-withdrawing groups in organic chemistry. It deactivates the ring through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-R).[3] This dual action profoundly lowers the electron density across the entire ring system, dramatically increasing the electrophilicity of the ring carbons and strongly activating the molecule for Nucleophilic Aromatic Substitution (SNAr).[4][5][6]

-

The Halogen Substituents (-Br and -F): The bromine at C3 and fluorine at C5 are classic examples of substituents with competing electronic effects. They are strongly electron-withdrawing through induction (-I) due to their high electronegativity, but electron-donating through resonance (+R) via their lone pairs. For halogens, the inductive effect is dominant, resulting in a net withdrawal of electron density.[7] This contributes to the overall deactivation of the ring toward electrophiles but enhances the electrophilic character of the carbon atoms to which they are attached, making them potential sites for nucleophilic attack.

The synergistic effect of the pyridine nitrogen and the three electron-withdrawing substituents creates a highly electron-poor aromatic system, predisposing the molecule to react readily with a wide range of nucleophiles.

Mapping the Reactive Sites: A Predictive Analysis

Electrophilic Sites: Hotspots for Nucleophilic Attack

The primary value of 3-Bromo-5-fluoro-2-nitropyridine in synthesis lies in its highly electrophilic carbon centers, which are primed for nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group.[6][8] The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex).[6]

The most prominent electrophilic sites in 3-Bromo-5-fluoro-2-nitropyridine are:

-

C2 (Carbon-bearing Bromine): This position is the most activated site for SNAr. It is ortho to the powerfully activating nitro group at C3 and para to the activating fluoro group at C5. Furthermore, the bromine atom is a competent leaving group. Nucleophilic attack at this position generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the oxygen atoms of the nitro group.

-

C6: This position is also highly electron-deficient, being ortho to both the ring nitrogen and the C5-fluoro group, and para to the C3-bromo group. The lack of a suitable leaving group (like a halogen) means that nucleophilic attack here would require the displacement of a hydride ion, a process that necessitates very strong nucleophiles and specific reaction conditions (e.g., the Chichibabin reaction).[9]

-

C4: Positioned para to the nitro group, C4 is significantly electron-poor. Like C6, it lacks a conventional leaving group, making direct SNAr challenging.

Caption: Predicted electrophilicity of carbon centers.

Nucleophilic Sites: Targets for Electrophilic Attack

While the carbon skeleton is electrophilic, the molecule does possess a nucleophilic center.

-

Pyridine Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom is the molecule's primary nucleophilic and basic site. This site can be protonated by acids or attacked by other electrophiles like alkylating agents. However, the strong electron-withdrawing effect of the nitro and halogen substituents significantly reduces the basicity and nucleophilicity of this nitrogen compared to unsubstituted pyridine.[3]

-

The Aromatic Ring: The π-system of the pyridine ring is exceptionally electron-poor and therefore is not nucleophilic. Electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, are extremely difficult to achieve and require exceptionally harsh conditions.[1] If such a reaction were forced, electrophilic attack would be directed to the positions least deactivated, but the overall yield would be negligible for most synthetic applications.

Caption: The pyridine nitrogen as the primary nucleophilic center.

Data Summary: Reactive Sites and Controlling Factors

| Position | Nature | Activating/Deactivating Factors | Predicted Reaction Type |

| C2 | Strongly Electrophilic | - ortho to -NO₂ (strong activation)- para to -F (activation)- Attached to good leaving group (-Br) | Nucleophilic Aromatic Substitution (SNAr) |

| C4 | Electrophilic | - para to -NO₂ (strong activation) | Potential for SNAr (hydride displacement) or addition |

| C6 | Electrophilic | - ortho to ring N (activation)- ortho to -F (activation) | Potential for SNAr (hydride displacement) or addition |

| Nitrogen | Weakly Nucleophilic | - Lone pair of electrons- Deactivated by -NO₂, -Br, -F | Protonation (Basicity), Alkylation |

| Ring π-system | Non-nucleophilic | - Highly deactivated by N, -NO₂, -Br, -F | Electrophilic Aromatic Substitution (unfavored) |

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol provides a validated, self-verifying methodology for the SNAr reaction on a highly activated nitropyridine substrate, demonstrating the principles discussed above. The displacement of a halogen by a sulfur nucleophile is a robust and high-yielding transformation.

Objective: To synthesize 5-fluoro-2-nitro-3-(phenylthio)pyridine by reacting 3-Bromo-5-fluoro-2-nitropyridine with thiophenol.

Materials:

-

3-Bromo-5-fluoro-2-nitropyridine (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, magnetic stirrer, condenser, nitrogen inlet

Step-by-Step Methodology

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

theoretical properties of 3-Bromo-5-fluoro-2-nitropyridine

An In-depth Technical Guide to the Theoretical Properties of 3-Bromo-5-fluoro-2-nitropyridine: A Computational Perspective for Drug Discovery

Executive Summary

3-Bromo-5-fluoro-2-nitropyridine is a halogenated and nitrated pyridine derivative poised to be a versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring a pyridine core, a potent electron-withdrawing nitro group, and two distinct halogen atoms (bromine and fluorine), imparts a specific electronic profile that dictates its reactivity and potential applications. This guide provides a theoretical framework for understanding the core properties of this molecule from a computational standpoint. We will explore its molecular and electronic structure, predict its chemical reactivity with a focus on nucleophilic aromatic substitution (SNAr), and contextualize these properties within the realm of drug discovery and development. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ this compound in the synthesis of novel chemical entities.

Molecular and Electronic Structure: A Foundation for Reactivity

Physicochemical and Computed Properties

The basic molecular properties are summarized below. These values provide a starting point for experimental design, such as determining appropriate solvent systems and anticipating chromatographic behavior.

| Property | Value | Source |

| CAS Number | 1258544-91-0 | [1] |

| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |

| Molecular Weight | 220.98 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [3] |

| Predicted LogP | 1.89 | [3] |

digraph "molecule" { graph [rankdir="TB", size="4,4", ratio=fill, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br"]; F8 [label="F"]; N9 [label="N⁺"]; O10 [label="O⁻"]; O11 [label="O"]; H4 [label="H"]; H6 [label="H"];

// Ring structure C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;

// Substituents C2 -- N9; C3 -- Br7; C5 -- F8;

// Nitro group N9 -- O10; N9 -- O11 [style=dashed];

// Hydrogens C4 -- H4; C6 -- H6;

// Positioning - invisible edges for layout {rank=same; C3; C5;} {rank=same; C2; C6;} {rank=same; N9; Br7; F8;}

}

Molecular Electrostatic Potential (MEP)

A theoretical MEP map of this molecule would reveal a highly polarized electronic landscape. The strong electron-withdrawing effects of the nitro group, the fluorine atom, and the pyridine ring nitrogen create a significant electron deficiency across the aromatic system. The most positive electrostatic potential (electron-poor regions) would be concentrated around the nitro group and the hydrogen atoms on the ring. Conversely, the oxygen atoms of the nitro group and the pyridine nitrogen would exhibit negative potential. This pronounced electrophilic character of the pyridine ring is the primary driver for its key reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity.

-

LUMO: The LUMO is expected to be delocalized over the entire pyridine ring, with significant coefficients on the carbon atoms bearing the leaving groups (C3-Br and C5-F) and the carbon attached to the nitro group (C2). The low energy of the LUMO, a direct consequence of the electron-withdrawing substituents, makes the molecule a potent electrophile, readily accepting electrons from an incoming nucleophile.

-

HOMO: The HOMO would likely be localized more on the bromine atom and the π-system of the ring. The energy gap between the HOMO and LUMO provides a theoretical measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Predicted Chemical Reactivity: A Hub for Synthesis

The electronic properties discussed above make 3-Bromo-5-fluoro-2-nitropyridine an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) . This reaction is a cornerstone of heterocyclic chemistry and provides a powerful method for introducing diverse functional groups.

The Mechanism and Rationale of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Addition: A nucleophile attacks one of the electron-deficient carbon atoms of the pyridine ring, typically one bearing a halogen, breaking the aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of a leaving group, in this case, either the bromide or fluoride ion.

The presence of the nitro group at the C2 position is crucial. It powerfully activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at positions ortho or para to it.

Sources

Application Notes and Protocols for the Stille Coupling of 3-Bromo-5-fluoro-2-nitropyridine

Introduction: Strategic C-C Bond Formation in Drug Discovery

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its remarkable functional group tolerance and generally mild reaction conditions.[1][2] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3] The focus of this application note is the Stille coupling of 3-bromo-5-fluoro-2-nitropyridine, a highly functionalized and electron-deficient heterocyclic building block. The strategic introduction of new carbon-carbon bonds at the 3-position of this pyridine core opens avenues to a diverse range of novel chemical entities with potential applications in drug development. This guide provides a detailed experimental protocol, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals engaged in the synthesis of complex pyridine derivatives.

Reaction Principle: The Palladium Catalytic Cycle

The Stille coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organotin compound, catalyzed by a palladium(0) complex.[2][4] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromo-5-fluoro-2-nitropyridine, forming a Pd(II) intermediate.[4]

-

Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step of the reaction.[5]

-

Reductive Elimination: The two organic moieties on the palladium complex are then coupled, yielding the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: Stille Coupling of 3-Bromo-5-fluoro-2-nitropyridine with an Arylstannane

This protocol provides a general procedure for the Stille coupling of 3-bromo-5-fluoro-2-nitropyridine with a representative arylstannane, such as tributyl(phenyl)stannane. The reaction should be carried out under an inert atmosphere to prevent the degradation of the catalyst.

Materials and Reagents:

-

3-Bromo-5-fluoro-2-nitropyridine

-

Tributyl(phenyl)stannane (or other desired organostannane)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous and degassed N,N-dimethylformamide (DMF) or toluene

-

Anhydrous and degassed solvent for work-up (e.g., ethyl acetate)

-

Saturated aqueous solution of potassium fluoride (KF)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle or oil bath

Reaction Setup and Procedure:

-

Pre-reaction Setup:

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and backfill with an inert gas (e.g., argon or nitrogen).

-

Ensure all solvents are anhydrous and have been thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[6]

-

-

Charging the Reaction Vessel:

-

To the cooled Schlenk flask, add 3-bromo-5-fluoro-2-nitropyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq) under a positive flow of inert gas.

-

Add the anhydrous, degassed solvent (e.g., DMF or toluene) to achieve a concentration of approximately 0.1 M with respect to the 3-bromo-5-fluoro-2-nitropyridine.

-

Via syringe, add the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.2 eq).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides.[6] Stir vigorously for at least one hour.

-

Filter the mixture through a pad of celite to remove the precipitated tin salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Table 1: Summary of Key Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Organostannane) | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting halide. |

| Catalyst Loading (Pd(PPh₃)₄) | 2 - 5 mol% | Sufficient to catalyze the reaction effectively without excessive cost. |

| Additive (CuI) | 5 - 10 mol% | Co-catalytic amounts of CuI can accelerate the transmetalation step, especially for challenging substrates.[3] |

| Solvent | Anhydrous, degassed DMF or Toluene | Polar aprotic solvents like DMF are common, but toluene can also be effective.[6] |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[6] |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Stille coupling of 3-Bromo-5-fluoro-2-nitropyridine.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The catalytic cycle of the Stille coupling is a well-elucidated process.

The Catalytic Cycle

Sources

- 1. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

Process Development Guide: Scalable Synthesis of 3-Bromo-5-fluoro-2-nitropyridine

Strategic Overview & Retrosynthetic Logic

The target molecule, 3-Bromo-5-fluoro-2-nitropyridine , represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and oncology therapeutics.[1] The dense functionalization (nitro, bromo, fluoro) on the pyridine ring creates a versatile electrophile for subsequent

However, the synthesis poses two distinct process challenges:

-

Regiocontrol: Ensuring the bromine atom installs at C3 and the nitro group at C2 without over-halogenation or isomerization.

-

Process Safety: The introduction of the nitro group onto an electron-deficient pyridine ring often requires forcing conditions or hazardous oxidants, presenting significant thermal runaway risks at scale (>100g).[1]

Selected Synthetic Route

To maximize regioselectivity and yield, we reject the direct nitration of 3-bromo-5-fluoropyridine (which yields poor selectivity) in favor of a functional group interconversion strategy starting from the commercially available 2-amino-5-fluoropyridine.[1]

Pathway:

-

Regioselective Bromination: 2-Amino-5-fluoropyridine

2-Amino-3-bromo-5-fluoropyridine.[1] -

Oxidative Nitration: 2-Amino-3-bromo-5-fluoropyridine

3-Bromo-5-fluoro-2-nitropyridine.[1]

Visual Workflow & Logic

The following diagram illustrates the critical process flow and safety decision gates.

Caption: Figure 1. Process flow for the synthesis of 3-Bromo-5-fluoro-2-nitropyridine highlighting the critical safety gate during the oxidation step.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install bromine at C3 using the ortho-directing power of the amine, avoiding the C4/C6 positions.[1]

-

Reagents:

-

Equipment: Jacketed reactor with overhead stirrer, internal temperature probe.[1]

Protocol:

-

Charge: Load 2-Amino-5-fluoropyridine and MeCN into the reactor. Stir until fully dissolved.

-

Cool: Adjust jacket temperature to 0°C. Ensure internal mass is < 5°C.

-

Addition: Add NBS portion-wise over 60 minutes.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours.

-

IPC (In-Process Control): Analyze by HPLC. Target: Starting material < 1.0%.

-

Workup:

-

Purification: Recrystallize from Heptane/EtOAc if purity < 95%.

Step 2: Oxidation of Amine to Nitro (Critical Safety Step)

Objective: Convert the amino group to a nitro group using in situ generated Caro’s Acid (peroxymonosulfuric acid).[1]

-

Reagents:

-

Safety Hazard: This reaction involves mixing strong acid with peroxide, generating high heat and oxygen gas.[1] Calorimetry validation is mandatory before scaling >10g.

Protocol:

-

Solubilization: Charge conc. H2SO4 into the reactor. Cool to 0°C.[1][4]

-

Substrate Addition: Add 2-Amino-3-bromo-5-fluoropyridine portion-wise.

-

Note: The amine will form a sulfate salt, generating heat.[1] Maintain T < 20°C.

-

-

Oxidant Addition (The Danger Zone):

-

Reaction: After addition, allow the mixture to warm slowly to Room Temperature (RT).

-

Quench (High Exotherm):

-

Prepare a separate vessel with Crushed Ice (20 wt equiv).

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. Do NOT add water to the acid.[1]

-

-

Neutralization:

-

Extraction: Extract the product (which precipitates as a solid or oil) into Dichloromethane (DCM).[1][3]

-

Isolation: Dry (MgSO4), filter, and concentrate. The product is typically a yellow/orange solid.[1]

Key Process Parameters (KPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| NBS Stoichiometry | 1.05 – 1.10 equiv | Excess leads to 3,4-dibromo impurities which are difficult to separate.[1] |

| H2O2 Addition Temp | < 20°C | Higher temperatures accelerate H2O2 decomposition (O2 gas) rather than amine oxidation, risking over-pressurization.[1] |

| Quench pH | 4.0 – 6.0 | The nitro-pyridine is sensitive to strong base (nucleophilic attack by OH- at C6 or F-displacement).[1] |

| Solvent (Step 1) | MeCN or DMF | Polar aprotic solvents stabilize the transition state for electrophilic aromatic substitution.[1] |

Applications & Derivatization

The resulting 3-Bromo-5-fluoro-2-nitropyridine is a highly reactive intermediate.[1]

- Displacement: The nitro group at C2 is highly labile due to the electron-withdrawing effects of the ring nitrogen and the fluorine/bromine atoms.[1] It can be displaced by primary amines, alkoxides, or thiols to generate 2-substituted-3-bromo-5-fluoropyridines.[1]

-

Suzuki Coupling: The C3-Bromine allows for palladium-catalyzed cross-coupling with aryl boronic acids, preserving the C5-Fluorine for metabolic stability.[1]

References

-

General Synthesis of Halogenated Nitropyridines

-

Specific Oxidation Protocols (Aminopyridine to Nitropyridine)

-

Safety of Peroxide Reactions

-

Commercial Availability & Structure Verification

Disclaimer: This protocol involves hazardous chemicals (Strong Acids, Oxidizers, Halogenating agents).[1] All procedures must be performed in a fume hood with appropriate PPE.[1] A specific Risk Assessment (RA) must be conducted prior to scale-up.[1]

Sources

- 1. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Heck reaction conditions for 3-Bromo-5-fluoro-2-nitropyridine

Application Note: Optimized Protocols for the Heck Alkenylation of 3-Bromo-5-fluoro-2-nitropyridine

Part 1: Executive Summary & Substrate Analysis

1.1 The Chemical Challenge

The substrate 3-Bromo-5-fluoro-2-nitropyridine presents a unique dichotomy in palladium catalysis. While the electron-withdrawing nitro (

-

Activation: The C3-Br bond is highly electrophilic, allowing oxidative addition to occur under milder conditions than standard aryl bromides.

-

Risk Factor (

): The C5-F bond is activated by the para-nitro group. The use of nucleophilic bases (e.g., alkoxides, hydroxides) or high temperatures will lead to the displacement of fluoride, resulting in alkoxy/hydroxy impurities rather than the desired Heck product. -

Catalyst Poisoning: The pyridine nitrogen is less basic due to the electron-withdrawing groups, reducing its tendency to poison the Pd catalyst compared to electron-rich pyridines.

1.2 Strategic Approach To achieve high yields, the protocol must prioritize non-nucleophilic bases and ligands that stabilize the Pd(II) intermediate against decomposition. We recommend a "mild-base/active-catalyst" strategy over the traditional "strong-base/high-heat" approach.

Part 2: Mechanistic Pathways & Critical Control Points

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Heck Cycle) while suppressing Path B (Nucleophilic Substitution).

Figure 1: Reaction pathway analysis highlighting the critical competition between the desired Heck cycle (Green) and the SNAr side reaction (Red) driven by nucleophilic bases.

Part 3: Experimental Protocols

Protocol A: The "Jeffery-Free" Conditions (Recommended for Scale-Up)

Best balance of cost, safety, and impurity profile. Uses an organic base to prevent Fluorine displacement.

Reagents:

-

Substrate: 3-Bromo-5-fluoro-2-nitropyridine (1.0 equiv)

-

Alkene: Acrylate/Styrene derivative (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)

(2-5 mol%) -

Ligand: P(o-tol)

(Tri-o-tolylphosphine) (4-10 mol%)-

Note: The bulky o-tolyl groups prevent catalyst deactivation.

-

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Critical: DIPEA is non-nucleophilic and bulky, preventing

at C5.

-

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure:

-

Inerting: Charge a reaction vessel with a stir bar. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Dissolve the substrate (1.0 eq) and Ligand (P(o-tol)

, 0.1 eq) in anhydrous DMF (0.2 M concentration). -

Catalyst Addition: Add Pd(OAc)

(0.05 eq). The solution typically turns yellow/orange. Stir for 5 mins at RT to allow pre-complexation. -

Reagent Addition: Add the Alkene (1.5 eq) followed by DIPEA (2.0 eq) via syringe.

-

Reaction: Heat the mixture to 90°C .

-

Checkpoint: Monitor by HPLC/TLC at 2 hours. The electron-deficient ring reacts fast. Do not overheat (>110°C) to avoid tar formation.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMF. Dry over MgSO

. -

Purification: Flash chromatography. Note: Nitropyridines are often UV-active but can streak on silica. Add 1% Et3N to the eluent if streaking occurs.

Protocol B: High-Performance Conditions (For Difficult Alkenes)

Uses a highly active Pd(0) source and bidentate ligand for challenging steric environments.

Reagents:

-

Catalyst: Pd

(dba) -

Ligand: Xantphos or dppf (4 mol%)

-

Why: Large bite-angle ligands facilitate the reductive elimination step.

-

-

Base: Cs

CO-

Warning: Carbonate is mildly nucleophilic. Use strictly anhydrous Dioxane to suppress hydrolysis.

-

-

Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

-

Mix Pd

(dba) -

Purge with Argon for 10 minutes.

-

Add Dioxane and Alkene.

-

Seal and heat to 100°C for 4-12 hours.

-

Filter through a Celite pad before aqueous workup to remove palladium black.

Part 4: Data & Optimization Guide

Table 1: Base & Solvent Compatibility Matrix Effect of reaction conditions on the stability of the 5-Fluoro-2-nitropyridine core.

| Base | Solvent | Temp (°C) | Yield (Heck) | Impurity ( | Recommendation |

| DIPEA | DMF | 90 | High (>85%) | Negligible | Primary Choice |

| Et | MeCN | 80 | Moderate | Low | Good alternative |

| K | DMF | 100 | Low | High (>30%) | AVOID (F-displacement) |

| NaOtBu | Toluene | 80 | Trace | Major | AVOID (Strong nucleophile) |

| Cs | Dioxane | 100 | Good | Low | Use for difficult alkenes |

Troubleshooting Decision Tree:

Figure 2: Troubleshooting logic for common failure modes in nitropyridine coupling.

References

-

Mechanistic Overview of Heck Reactions on Heterocycles

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Reactivity of Nitro-Pyridines: Schlosser, M. (2005). The 2-Nitropyridine "Trap" in Organometallic Chemistry. Journal of Organic Chemistry. Note: Discusses the electrophilicity and SNAr susceptibility of the scaffold.

-

Optimization of Pd-Catalyzed Couplings with Fluorinated Substrates

-

Jeffery Conditions (Base Effects)

- Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.

Sources

functionalization of the pyridine ring in 3-Bromo-5-fluoro-2-nitropyridine

An Application Guide to the Strategic Functionalization of 3-Bromo-5-fluoro-2-nitropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the chemical reactivity and functionalization strategies for the versatile building block, 3-Bromo-5-fluoro-2-nitropyridine. This document elucidates the underlying principles governing its reactivity and offers detailed, field-proven protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Nitro Group Reduction. By explaining the causality behind experimental choices and providing robust, step-by-step methodologies, this guide serves as a practical resource for the synthesis of complex pyridine derivatives.

Introduction: The Strategic Value of 3-Bromo-5-fluoro-2-nitropyridine

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. 3-Bromo-5-fluoro-2-nitropyridine is a particularly valuable synthetic intermediate due to the orthogonal reactivity of its substituents. The strong electron-withdrawing nitro group profoundly activates the pyridine ring for nucleophilic attack, while the distinct electronic environments of the fluoro and bromo substituents allow for selective functionalization. This molecule offers three distinct points of modification, enabling divergent synthesis of complex molecular architectures.

This guide will dissect the reactivity profile of this scaffold and provide validated protocols for its derivatization.

Reactivity Profile and Regioselectivity

The functionalization pathways of 3-Bromo-5-fluoro-2-nitropyridine are dictated by the electronic interplay of its substituents.

-

Nitro Group (C2): As a powerful electron-withdrawing group (-M, -I), the C2-nitro moiety drastically lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). It strongly activates the ortho (C3) and especially the para (C5) positions.

-

Fluoro Group (C5): Located para to the nitro group, the C5 position is the most electrophilic center and is highly activated for SNAr. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate (Meisenheimer complex) and facilitates the departure of the fluoride ion.

-

Bromo Group (C3): The C3 position is also activated for SNAr, being ortho to the nitro group. However, para-activation is generally stronger, leading to preferential substitution at C5.[1] Crucially, the C-Br bond serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, which are largely inert to the C-F bond under typical conditions.

This differential reactivity allows for a predictable and stepwise functionalization strategy, as illustrated below.

Figure 1. Divergent functionalization strategies for 3-Bromo-5-fluoro-2-nitropyridine.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position